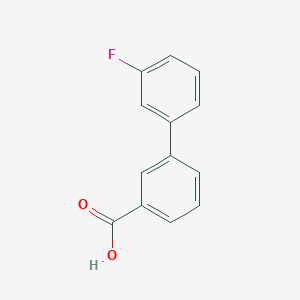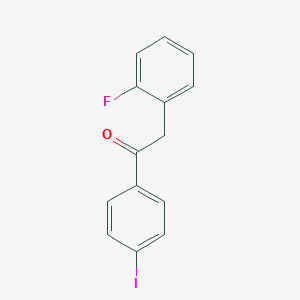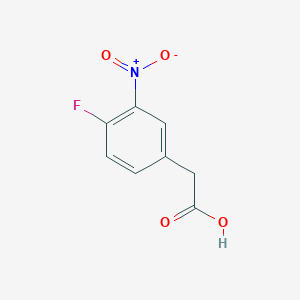
4-Fluoro-3-nitrophenylacetic acid
概要
説明
4-Fluoro-3-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6FNO4 . It has a molecular weight of 199.14 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-nitrophenylacetic acid consists of a benzene ring substituted with a fluoro group at the 4th position and a nitro group at the 3rd position . The benzene ring is also attached to an acetic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoro-3-nitrophenylacetic acid are not available, it’s worth noting that similar compounds, such as 4-fluoro-3-nitrophenyl azide, have been used for biomolecule immobilization and bioconjugation .Physical And Chemical Properties Analysis
4-Fluoro-3-nitrophenylacetic acid is a yellow to brown solid . It has a molecular weight of 199.14 . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .科学的研究の応用
Organic Building Blocks
This compound is used as an organic building block in various chemical reactions . It is particularly useful in the synthesis of benzene compounds, acetic acids, and fluorinated building blocks .
Synthesis Path
The compound plays a crucial role in the synthesis path of various chemical reactions . For instance, it was used in a reaction where it was suspended in MEOH and added 0.15 mi H2SO4 followed by reflux for 2h .
Bioconjugation
4-Fluoro-3-nitrophenyl azide, one of the oldest photolinkers used for photoaffinity labeling in the late 1960s, is used for bioconjugation . Bioconjugation is a process that involves cross-linking, immobilization, surface modification, and labeling of biomolecules by a cross-linker that forms a covalent bond between two molecules .
Biomolecule Immobilization
This compound is used for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers . This is essential for many biochemical assays and chemical syntheses .
Surface Engineering
4-Fluoro-3-nitrophenyl azide is used in the field of surface engineering . It can activate an inert surface through nitrene insertion reaction .
Rapid Diagnostics
The compound is used in rapid diagnostics . It can conjugate a biomolecule without any catalyst, reagent, or modification, making it useful in the development of rapid diagnostic tools .
Therapeutic Applications
4-Fluoro-3-nitrophenylacetic acid has potential therapeutic applications. However, more research is needed to fully understand its therapeutic potential.
Industrial Applications
This compound has potential industrial applications. Its unique chemical structure and properties make it a valuable compound in various industrial processes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCOFHGXMMGYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456175 | |
| Record name | 4-Fluoro-3-nitrophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrophenylacetic acid | |
CAS RN |
192508-36-4 | |
| Record name | 4-Fluoro-3-nitrophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-(4-fluoro-3-nitrophenyl)acetic acid considered a promising component for developing new photocages?
A1: The research highlights that incorporating 2-(4-fluoro-3-nitrophenyl)acetic acid, also known as 4-fluoro-3-nitrophenylacetic acid, into the structure of zinc photocages leads to desirable photochemical properties. Specifically, when compared to the unsubstituted parent compound, 3-nitrophenylacetic acid, the fluoro-substituted derivative demonstrates a red-shifted excitation wavelength while maintaining a comparable quantum yield for photodecarboxylation. [] This shift to longer wavelengths is advantageous for biological applications as it allows for the use of less energetic light, potentially reducing photodamage to living cells or tissues during experiments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



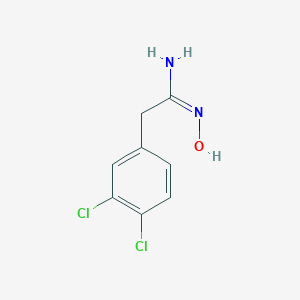
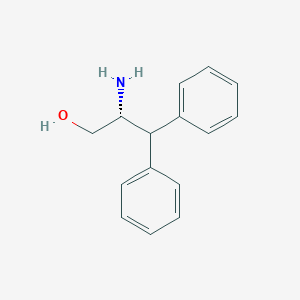

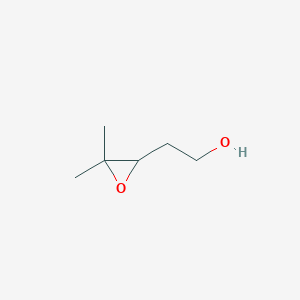
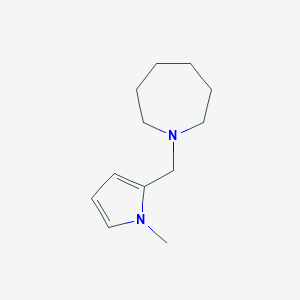
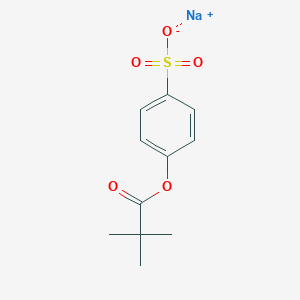
![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
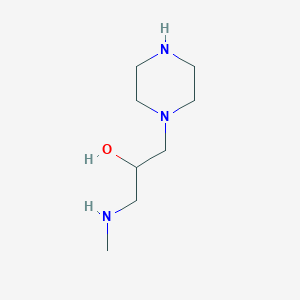
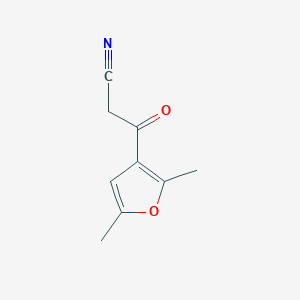
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)
